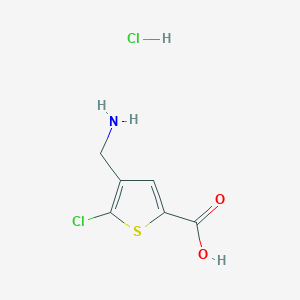![molecular formula C18H19N5O B2714543 4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034258-22-3](/img/structure/B2714543.png)
4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving imidazole derivatives are diverse. For example, Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated them for antioxidant activity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Functionalization Reactions
Research has explored the functionalization reactions of related chemical structures, providing a foundation for understanding the chemical behavior and synthesis potential of "4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide". For example, the study on the experimental and theoretical studies on the functionalization reactions of similar compounds highlights the synthesis processes and the structural determination of synthesized compounds through spectroscopic methods. This research contributes to the broader knowledge of creating and modifying similar chemical entities for various scientific applications (Yıldırım, Kandemirli, & Demir, 2005).
Antitumor Applications
Compounds structurally related to "4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide" have been investigated for their antitumor properties. A study on the synthesis of novel imidazotetrazinones and related heterocycles aimed to explore the mode of action of antitumor drugs like temozolomide, underscoring the potential of structurally similar compounds in cancer research. Although the synthesized compounds did not significantly outperform the lead structures in cytotoxicity against mouse lymphoma, the research provides valuable insights into the structural requirements for antitumor activity (Clark et al., 1995).
Antiviral and Antibacterial Properties
Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has shown these compounds, which share structural motifs with "4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide", to possess antiviral activities against human rhinovirus. The stereospecific synthesis and evaluation of antiviral activity highlight the potential of these compounds in the development of new antiviral agents (Hamdouchi et al., 1999).
Moreover, novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial activity, demonstrating the significance of such compounds in antimicrobial research. The study on the design and synthesis of these derivatives and their evaluation against Bacillus subtilis indicates that certain compounds possess high antibacterial activity, suggesting potential applications in combating bacterial infections (Budumuru, Golagani, & Kantamreddi, 2018).
Mechanism of Action
Imidazoles
are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which has two non-adjacent nitrogen atoms. Imidazoles are a key component of important biological molecules. For example, the amino acid histidine, which is an essential component of proteins, has an imidazole side chain .
Pyrazolopyridines
are another class of organic compounds. They are known to have various biological activities and are used in medicinal chemistry for drug discovery .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show a broad range of biological activities, indicating their potential for the development of novel drugs . Therefore, the future directions in this field could involve the synthesis of new imidazole derivatives and the exploration of their biological activities.
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(21-16-6-9-23-17(11-16)5-7-20-23)15-3-1-14(2-4-15)12-22-10-8-19-13-22/h1-5,7-8,10,13,16H,6,9,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQXLXLBPBVOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)
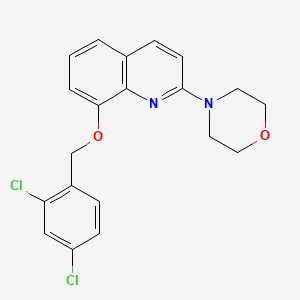
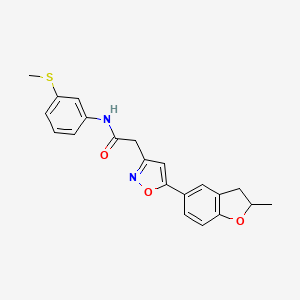
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)

![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)
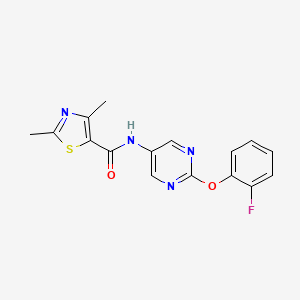
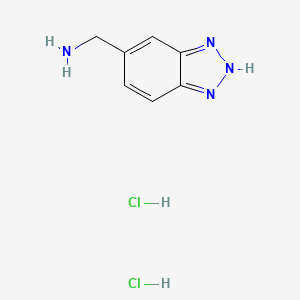

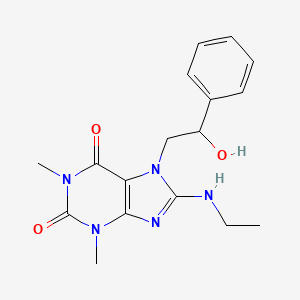
![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)
